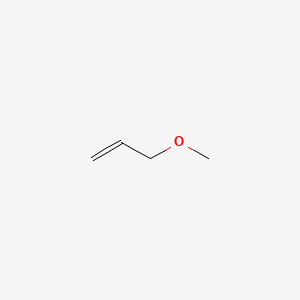

Allyl methyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASUFOTUSHAIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060839 | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-40-7 | |

| Record name | Allyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Allyl Methyl Ether via Williamson Ether Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of allyl methyl ether through the Williamson ether synthesis, a fundamental and versatile method in organic chemistry. This document provides a comprehensive overview of the reaction, including two detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support research and development in the chemical and pharmaceutical industries.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone reaction in organic chemistry for the formation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide and displacing a leaving group, typically a halide.[1][2] This method remains highly relevant in both laboratory and industrial settings for its reliability and broad applicability.[3]

This compound is a valuable building block in organic synthesis due to the presence of a reactive allyl group, which can participate in various subsequent transformations. This guide will focus on its preparation from either sodium methoxide (B1231860) and an allyl halide or by generating the methoxide in situ from methanol (B129727) and a strong base.

Reaction Mechanism and Principles

The core of the Williamson ether synthesis is an S(_N)2 reaction.[2] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the alkyl halide in a concerted, single-step mechanism, leading to the formation of the ether and a salt byproduct.[2]

For the synthesis of this compound, there are two primary approaches:

-

Pathway A: The reaction of pre-formed sodium methoxide with an allyl halide (e.g., allyl chloride or allyl bromide).

-

Pathway B: The in situ generation of the methoxide ion from methanol using a strong base, such as sodium hydride (NaH), followed by the addition of the allyl halide.[2]

The choice of an allyl halide as the electrophile is advantageous as primary alkyl halides are preferred for S(_N)2 reactions to minimize competing elimination reactions (E2), which can be a significant side reaction with secondary and tertiary halides.[2]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. The first utilizes sodium methoxide, while the second employs sodium hydride to generate the methoxide in situ.

Protocol 1: Synthesis from Sodium Methoxide and Allyl Chloride

This protocol is adapted from a general procedure for Williamson ether synthesis.

Materials:

-

Sodium methoxide (CH(_3)ONa)

-

Allyl chloride (CH(_2)=CHCH(_2)Cl)

-

Anhydrous methanol (CH(_3)OH) as solvent

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.

-

Addition of Allyl Chloride: To the stirred solution, add allyl chloride dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.[4]

Protocol 2: Synthesis from Methanol, Sodium Hydride, and Allyl Halide

This protocol is adapted from a general procedure for the synthesis of allyl ethers using sodium hydride.[4]

Materials:

-

Methanol (CH(_3)OH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Allyl bromide (CH(_2)=CHCH(_2)Br) or Allyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a stirred suspension of sodium hydride in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methanol in the anhydrous solvent to the cooled suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium methoxide.[4]

-

-

Ether Formation:

-

Add the allyl halide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.[4]

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.[4]

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methanol | CH(_4)O | 32.04 | 64.7 | 0.792 |

| Allyl Chloride | C(_3)H(_5)Cl | 76.52 | 45 | 0.938 |

| Allyl Bromide | C(_3)H(_5)Br | 120.98 | 70-71 | 1.398 |

| Sodium Methoxide | CH(_3)ONa | 54.02 | decomposes | 0.6 (bulk) |

| Sodium Hydride | NaH | 24.00 | 800 (decomposes) | 1.396 |

| This compound | C(_4)H(_8)O | 72.11 | 42-43 | 0.768 |

Data sourced from supplier information.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl(_3)) | ~5.9 ppm (m, 1H, -CH=), ~5.2 ppm (m, 2H, =CH(_2)), ~3.9 ppm (d, 2H, -O-CH(_2)-), ~3.3 ppm (s, 3H, -O-CH(_3)) |

| ¹³C NMR (CDCl(_3)) | ~134 ppm (-CH=), ~117 ppm (=CH(_2)), ~72 ppm (-O-CH(_2)-), ~58 ppm (-O-CH(_3)) |

| IR Spectroscopy (cm⁻¹) | ~3080 (C-H, vinyl), ~2930, 2830 (C-H, alkyl), ~1645 (C=C stretch), ~1115 (C-O-C stretch) |

Spectroscopic data is compiled from typical values for allyl ethers.[4]

Table 3: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reaction Temperature | 50-100 °C (reflux) | [1] |

| Reaction Time | 1-8 hours | [1] |

| Typical Lab-Scale Yield | 50-95% | [1] |

| Reported Industrial-Scale Yield | 74.1% |

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Williamson ether synthesis of this compound.

Conclusion

The Williamson ether synthesis is a robust and efficient method for the preparation of this compound. By selecting appropriate reagents and reaction conditions, particularly the use of a primary allyl halide, high yields of the desired product can be achieved while minimizing side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and characterize this compound for its various applications in organic synthesis and drug development.

References

Physical and chemical properties of allyl methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl ether (AME), also known as 3-methoxy-1-propene, is a volatile, flammable organic compound with the chemical formula C₄H₈O. It belongs to the class of ethers and possesses both an ether functional group and a terminal alkene, making it a versatile reagent and building block in organic synthesis. Its bifunctionality allows it to participate in a variety of chemical transformations, including electrophilic additions, rearrangements, and polymerizations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical reactions.

Physical Properties

This compound is a colorless liquid with a characteristic sweet, ethereal odor. It is miscible with many organic solvents such as ethanol (B145695) and diethyl ether but is insoluble in water.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₈O | [2][3][4] |

| Molecular Weight | 72.11 g/mol | [3][5] |

| Boiling Point | 42-43 °C at 760 mmHg | [3][4][6] |

| Melting Point | -115.8 °C (estimate) | [4][6][7] |

| Density | 0.768 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.3803 | [3][4] |

| Flash Point | -23 °C (-9.4 °F) | [1][4] |

| Vapor Pressure | 354 mmHg at 25 °C | [4][7] |

| Solubility in Water | Insoluble | [1][4][7] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [1][2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the ether linkage and the carbon-carbon double bond. This dual functionality allows for a range of chemical transformations.

Electrophilic Addition

The double bond in this compound is susceptible to electrophilic attack. The reaction typically proceeds via the formation of a carbocation intermediate, with the regioselectivity following Markovnikov's rule where the electrophile adds to the less substituted carbon.

Claisen Rearrangement

Upon heating, allyl ethers can undergo a[4][4]-sigmatropic rearrangement known as the Claisen rearrangement.[3] In the case of allyl vinyl ethers, this concerted pericyclic reaction yields a γ,δ-unsaturated carbonyl compound. While this compound itself does not have the vinyl ether structure required for the classic Claisen rearrangement, its allyl group can participate in variations of this reaction, a key strategy in carbon-carbon bond formation.

Radical Polymerization

This compound can serve as a monomer in radical polymerization reactions. The process is typically initiated by a radical species that adds to the double bond. However, the polymerization of allyl monomers can be complex and may involve chain transfer reactions that can limit the molecular weight of the resulting polymer. Recent studies suggest that the mechanism may involve a radical-mediated cyclization (RMC) rather than a simple free-radical addition. This process begins with the abstraction of an allylic hydrogen, followed by the formation of a five-membered ring.

Nucleophilic Substitution

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions with strong acids. The allyl group can also be involved in nucleophilic substitution reactions, although this is less common than reactions at the double bond.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. This procedure involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this can be achieved by reacting sodium methoxide (B1231860) with allyl chloride or sodium allyloxide with methyl iodide. The following protocol details the reaction of allyl alcohol with a methylating agent.

Materials:

-

Allyl alcohol

-

Sodium hydride (NaH) or other strong base

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Stirring and heating apparatus

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of allyl alcohol in anhydrous diethyl ether to the cooled suspension via a dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium allyloxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, its IR spectrum can be obtained neat. Place a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Acquire the spectrum over the range of 4000-400 cm⁻¹. Obtain a background spectrum of the clean salt plates prior to running the sample spectrum to subtract any atmospheric and instrumental interferences.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe suitable for volatile liquids.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This hard ionization technique will produce a molecular ion peak and a characteristic fragmentation pattern.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak (m/z) to confirm the molecular weight and the fragmentation pattern to aid in structural elucidation.

Visualizations

Caption: Williamson Ether Synthesis Workflow for this compound.

Caption: Mechanism of Electrophilic Addition to this compound.

Caption: Generalized Claisen Rearrangement of an Allyl Vinyl Ether.

Caption: Logical Steps in the Radical Polymerization of this compound.

References

- 1. Claisen Rearrangement [organic-chemistry.org]

- 2. homework.study.com [homework.study.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Allyl Methyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of allyl methyl ether (CAS No. 627-40-7), an important organic compound with applications in synthesis and polymer chemistry. This document covers its chemical identity, physical and chemical properties, key reactions, and safety and handling protocols. Detailed experimental procedures and visualizations are included to support researchers in its practical application.

Chemical Identity

This compound is an organic compound featuring both an ether functional group and an allyl group.[1] Its fundamental details are summarized below.

| Identifier | Value |

| CAS Number | 627-40-7[1][2][3][4][5] |

| Molecular Formula | C₄H₈O[1][2][3][4][5] |

| Synonyms | 3-Methoxy-1-propene, Methyl allyl ether[1][2][6] |

| Molecular Weight | 72.11 g/mol [2][3] |

| SMILES | C=COCC[1] |

| InChI Key | FASUFOTUSHAIHG-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet odor.[1] It is soluble in many organic solvents and has limited solubility in water.[1]

| Property | Value |

| Density | 0.768 g/mL at 25 °C |

| Boiling Point | 42-43 °C at 760 mmHg |

| Refractive Index | n20/D 1.3803 |

| Flash Point | < -28.9 °C (closed cup) |

| Storage Temperature | 2-8°C |

Synthesis of this compound

A primary and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from allyl alcohol and a methylating agent.

Materials:

-

Allyl alcohol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), add allyl alcohol to a stirred suspension of sodium hydride in anhydrous diethyl ether at 0 °C.

-

Allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound via the Williamson ether synthesis.

Chemical Reactivity and Applications

The dual functionality of the ether linkage and the terminal alkene makes this compound a versatile reagent in organic synthesis. It is utilized in the production of various chemical intermediates and as a monomer in polymerization reactions.[1]

Key Reactions:

-

Electrophilic Addition: The double bond can undergo addition reactions with various electrophiles.

-

Radical Reactions: The allylic position is susceptible to radical abstraction, and the double bond can participate in radical addition reactions.

-

Claisen Rearrangement: While less common for simple alkyl ethers, substituted allyl ethers are well-known to undergo this sigmatropic rearrangement.

-

Polymerization: The vinyl group allows it to act as a monomer in polymerization processes.

Experimental Protocol: Radical-Initiated Thiol-Ene Reaction

Objective: To demonstrate the reactivity of the alkene in this compound via a radical-initiated thiol-ene reaction.

Materials:

-

This compound

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

Tetrahydrofuran (THF), anhydrous

-

Quartz reaction vessel

-

UV lamp (e.g., 365 nm)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1 equivalent) and 1-dodecanethiol (1.1 equivalents) in anhydrous THF.

-

Add the radical initiator, DMPA (e.g., 1-2 mol%).

-

Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.

-

While stirring, irradiate the mixture with a UV lamp at room temperature.

-

Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the alkene and thiol protons and the appearance of new signals corresponding to the thioether product.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting thioether can be purified by column chromatography on silica (B1680970) gel if necessary.

Signaling Pathway for Thiol-Ene Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound, 94% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CAS 627-40-7: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl methyl ether. The information presented herein is intended to support research, analytical, and drug development activities where the characterization of this compound is essential. This document includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecular structure and electronic environment of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from spectral databases and is consistent with the known structure of the molecule.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Protons (Structure Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hc, Hc' (trans, cis to C-2) | 5.25 | ddt | J(c,b) = 17.2, J(c,a) = 1.5, J(c',b) = 10.4 |

| Hb | 5.92 | ddt | J(b,c) = 17.2, J(b,c') = 10.4, J(b,a) = 5.6 |

| Ha, Ha' | 3.93 | dt | J(a,b) = 5.6, J(a,c) = 1.5 |

| Hd | 3.32 | s | - |

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Carbon (Structure Label) | Chemical Shift (δ, ppm) |

| C-3 | 117.0 |

| C-2 | 134.8 |

| C-1 | 72.1 |

| C-4 | 58.0 |

Molecular Structure and J-Coupling Network

The following diagram illustrates the structure of this compound and the key through-bond (J-coupling) interactions between the protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. Below is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Analyte: this compound (a volatile liquid).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.

-

Concentration: For ¹H NMR, a concentration of 1-5% (v/v) of this compound in CDCl₃ is typically sufficient. For ¹³C NMR, a higher concentration of 10-20% (v/v) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Using a calibrated micropipette, transfer the desired volume of this compound into a clean, dry NMR tube (5 mm diameter).

-

Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Cap the NMR tube securely to prevent evaporation, especially given the volatile nature of the analyte.

-

Gently invert the tube several times to ensure a homogeneous solution.

-

3.2. NMR Spectrometer and Parameters

-

Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer or higher is recommended.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024) is necessary.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick the peak positions for both ¹H and ¹³C spectra. For the ¹H spectrum, determine the coupling constants by measuring the frequency differences between the split peaks.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the NMR data of this compound, from sample preparation to final data interpretation.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Methoxyprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-methoxyprop-1-ene, also known as allyl methyl ether. This document details the interpretation of its IR spectrum, outlines a standard experimental protocol for spectral acquisition, and presents a logical workflow for analysis. The information contained herein is intended to support research, development, and quality control activities where the characterization of this compound is required.

Introduction to Infrared Spectroscopy of 3-Methoxyprop-1-ene

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule's structure, providing a "molecular fingerprint." For 3-methoxyprop-1-ene (C₄H₈O), the IR spectrum reveals key information about its functional groups: the carbon-carbon double bond (C=C) of the alkene moiety and the carbon-oxygen-carbon (C-O-C) linkage of the ether group.

Data Presentation: Infrared Spectrum and Peak Assignments

The infrared spectrum of 3-methoxyprop-1-ene exhibits several characteristic absorption bands. The quantitative data, derived from the National Institute of Standards and Technology (NIST) reference spectrum, is summarized in the table below. The assignments are based on established correlation tables for characteristic infrared absorption frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| ~2990, ~2930, ~2830 | Strong | C-H Stretch (sp³) | Alkyl |

| ~1647 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | C-H Bend | Alkyl |

| ~1115 | Strong | C-O-C Asymmetric Stretch | Ether |

| ~995, ~920 | Strong | =C-H Bend (out-of-plane) | Alkene |

Note: The spectrum presented by NIST was obtained from a solution of 3-methoxyprop-1-ene.[1][2] The use of solvents like carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) can influence peak positions and may obscure certain regions of the spectrum.[1]

Interpretation of Key Spectral Features

The IR spectrum of 3-methoxyprop-1-ene is characterized by the following key absorption bands:

-

=C-H Stretching: The medium intensity band observed around 3080 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atoms attached to the double-bonded carbons of the allyl group.[3][4][5]

-

sp³ C-H Stretching: The strong absorptions in the 2830-2990 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.[3][6]

-

C=C Stretching: The absorption of medium intensity at approximately 1647 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration within the propene unit.[3][5][7]

-

C-O-C Stretching: A prominent, strong band is observed around 1115 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the C-O-C ether linkage.[8][9][10] This is often one of the most intense peaks in the spectrum of an ether.

-

=C-H Bending: The strong bands at approximately 995 cm⁻¹ and 920 cm⁻¹ are due to the out-of-plane bending (wagging) vibrations of the hydrogens on the terminal double bond.[5] These are highly diagnostic for the presence of a vinyl group (-CH=CH₂).

Experimental Protocol for IR Spectral Acquisition

The following is a detailed methodology for obtaining the IR spectrum of a volatile liquid sample such as 3-methoxyprop-1-ene using the thin film method with salt plates.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Desiccator for storing salt plates

-

Pasteur pipette or syringe

-

Sample of 3-methoxyprop-1-ene

-

Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or chloroform)

-

Kimwipes or other lint-free tissue

-

Sample holder for the spectrometer

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Place two clean, dry salt plates in the spectrometer's sample holder and close the sample compartment.

-

Acquire a background spectrum. This will subtract the absorbance from atmospheric water and carbon dioxide, as well as any inherent absorbance from the salt plates.

-

-

Sample Preparation (Neat Liquid/Thin Film):

-

Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of 3-methoxyprop-1-ene onto the center of one salt plate.[11][12]

-

Carefully place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform liquid film between the plates.[13] Ensure there are no air bubbles trapped in the film.[13]

-

For a volatile sample like 3-methoxyprop-1-ene, this step should be performed relatively quickly to minimize evaporation. Using a sealed liquid cell is an alternative for highly volatile samples.[11]

-

-

Sample Analysis:

-

Quickly place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

-

Close the sample compartment and acquire the IR spectrum of the sample.

-

The number of scans can be increased to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and, if possible, integrate them to determine their precise wavenumbers.

-

-

Cleaning:

-

After the analysis, disassemble the salt plates.

-

Rinse the plates with a dry solvent (e.g., acetone or chloroform) and gently wipe them dry with a Kimwipe.[13]

-

Return the clean, dry salt plates to a desiccator for storage.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the infrared spectral analysis of 3-methoxyprop-1-ene.

References

- 1. 1-Propene, 3-methoxy- [webbook.nist.gov]

- 2. 1-Propene, 3-methoxy- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. homework.study.com [homework.study.com]

- 12. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis - Kintek Solution [kindle-tech.com]

- 13. youtube.com [youtube.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Allyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry and fragmentation patterns of allyl methyl ether. Designed for professionals in research and development, this document details the experimental protocols, presents a thorough analysis of the fragmentation pathways, and offers a quantitative summary of the mass spectral data.

Introduction

This compound (H₂C=CHCH₂OCH₃), a volatile organic compound, finds applications in various chemical syntheses. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex matrices. This guide focuses on the fragmentation patterns observed upon electron ionization (EI), a common ionization technique in mass spectrometry.

Experimental Protocols

The mass spectrometric analysis of volatile compounds like this compound is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a standard methodology.

2.1. Sample Preparation and Introduction

For a volatile liquid such as this compound, sample introduction is straightforward. A microliter-level volume of the neat compound or a dilute solution in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet. For trace analysis in complex matrices (e.g., environmental or biological samples), methods like purge-and-trap or headspace sampling can be employed to extract and concentrate the analyte before introduction into the GC system.[1][2][3][4][5]

2.2. Gas Chromatography (GC)

The separation of this compound from other components is achieved on a capillary column. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.

-

Transfer Line Temperature: 280 °C

2.3. Mass Spectrometry (MS)

Following separation by GC, the analyte enters the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 35-350

Mass Spectrometry and Fragmentation Patterns

Upon entering the ion source, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into various daughter ions. The fragmentation of ethers is characterized by several key pathways, including α-cleavage and rearrangements.[6][7][8]

The molecular ion of this compound (C₄H₈O⁺˙) appears at a mass-to-charge ratio (m/z) of 72. The primary fragmentation pathways are initiated by the ionization of the oxygen atom, which has non-bonding electrons.

3.1. Key Fragmentation Pathways

The principal fragmentation routes for this compound are outlined below:

-

α-Cleavage: This is a common fragmentation pathway for ethers.[6][7][8] It involves the homolytic cleavage of a bond adjacent to the oxygen atom. For this compound, this can occur on either side of the oxygen.

-

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond is less favorable. However, cleavage of the C-C bond alpha to the oxygen on the allyl side leads to the formation of a stable oxonium ion.

-

Loss of an allyl radical (•CH₂CH=CH₂): Cleavage of the O-CH₂ bond results in the formation of a methoxy (B1213986) radical and an allyl cation. However, the most significant α-cleavage involves the loss of a hydrogen atom from the methylene (B1212753) group adjacent to the oxygen, leading to a resonance-stabilized cation at m/z 71.

-

-

Rearrangements: Rearrangement reactions can also occur, leading to the formation of characteristic fragment ions. A notable rearrangement involves the transfer of a hydrogen atom followed by the elimination of a neutral molecule.

The interplay of these fragmentation mechanisms results in the characteristic mass spectrum of this compound.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions with varying relative abundances. The table below summarizes the major ions observed, their mass-to-charge ratio (m/z), and their relative intensity.

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

| 72 | 25 | [CH₂=CHCH₂OCH₃]⁺˙ | Molecular Ion |

| 71 | 100 | [CH₂=CHCH₂O=CH₂]⁺ | α-cleavage (loss of H•) |

| 57 | 15 | [C₃H₅O]⁺ | Rearrangement and loss of CH₃• |

| 45 | 30 | [CH₃O=CH₂]⁺ | α-cleavage (loss of C₃H₅•) |

| 41 | 85 | [C₃H₅]⁺ | Allyl cation |

| 39 | 50 | [C₃H₃]⁺ | Loss of H₂ from C₃H₅⁺ |

Data sourced from the NIST WebBook.[9]

Visualization of Fragmentation Pathways

To visually represent the logical relationships in the fragmentation of this compound, the following diagrams have been generated using the DOT language.

Caption: Primary fragmentation pathways of this compound.

Caption: A typical GC-MS experimental workflow.

Conclusion

The mass spectrum of this compound is distinguished by a prominent molecular ion peak and several characteristic fragment ions resulting from well-defined fragmentation pathways. The base peak at m/z 71 arises from a stable oxonium ion formed via α-cleavage. Other significant fragments at m/z 41 and 45 correspond to the allyl cation and a methoxy-stabilized cation, respectively. This detailed understanding of the fragmentation behavior of this compound is indispensable for its unambiguous identification in complex analytical scenarios encountered in research and industrial applications.

References

- 1. newtowncreek.info [newtowncreek.info]

- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. dem.ri.gov [dem.ri.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Propene, 3-methoxy- [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Reactivity and Stability of Allyl Ethers

Abstract

Allyl ethers are a class of organic compounds characterized by an ether linkage to an allyl group. Their unique chemical properties, stemming from the presence of both an ether functionality and a reactive alkene, make them valuable intermediates and protecting groups in organic synthesis. This technical guide provides a comprehensive overview of the chemical reactivity and stability of allyl ethers, with a focus on their synthesis, stability under various conditions, and key reactions. Detailed experimental protocols, quantitative data, and process visualizations are included to support researchers and professionals in the fields of chemistry and drug development.

Introduction

The allyl group is a versatile functional group in organic chemistry. When incorporated as an ether (R-O-CH₂CH=CH₂), it confers a unique set of reactive properties. Allyl ethers are widely employed as protecting groups for alcohols and phenols due to their general stability under a range of conditions and the numerous methods available for their selective cleavage. Beyond their role in protection chemistry, the double bond in allyl ethers can participate in various transformations, and the entire moiety can undergo powerful rearrangements, most notably the Claisen rearrangement. This guide will delve into the core aspects of allyl ether chemistry.

Synthesis of Allyl Ethers

The most common and direct method for the synthesis of allyl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an allyl halide by an alkoxide or phenoxide.

Williamson Ether Synthesis

This method proceeds via an Sɴ2 mechanism, where an alcohol or phenol (B47542) is first deprotonated by a base to form a nucleophilic alkoxide, which then attacks an allyl halide (e.g., allyl bromide or chloride).

Common Bases:

-

Sodium hydride (NaH)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium carbonate (K₂CO₃)

The reaction is often carried out in a suitable polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Solvent-free conditions using solid potassium hydroxide have also been reported to be effective.

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of Allyl Phenyl Ether

The following is a representative laboratory-scale procedure for the synthesis of allyl phenyl ether.

-

Materials:

-

Phenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a suspension of phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add allyl bromide (1.2 eq) at room temperature.

-

Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer successively with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

-

Stability of Allyl Ethers

Allyl ethers are valued for their relative stability, which allows them to be carried through multiple synthetic steps. However, they are susceptible to cleavage under specific conditions.

Acidic and Basic Stability

Allyl ethers exhibit good stability in both acidic and basic media, a key property for their use as protecting groups in orthogonal synthesis strategies. They are generally resistant to cleavage by dilute acids and most bases at moderate temperatures. However, strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond. The cleavage mechanism (Sɴ1 or Sɴ2) depends on the structure of the ether. For allyl ethers, the reaction can proceed via an Sɴ1 pathway due to the formation of a resonance-stabilized allylic carbocation intermediate.

Thermal Stability

Allyl ethers are thermally stable to a certain degree, but specific classes, such as allyl vinyl ethers and allyl aryl ethers, can undergo thermal rearrangement at high temperatures (typically >200 °C) via the Claisen rearrangement. Studies on copolymers containing allyl glycidyl (B131873) ether have also been conducted to evaluate their thermal stability.

Oxidative Stability

Like other ethers, allyl ethers can form unstable and potentially explosive peroxides upon exposure to air and light over time. Therefore, they should be stored properly and checked for peroxides before distillation. The double bond is also susceptible to oxidative cleavage by strong oxidizing agents.

Caption: Factors influencing the stability of allyl ethers.

Chemical Reactivity and Key Reactions

The reactivity of allyl ethers is dominated by the chemistry of the allyl group, including its use as a protecting group, its ability to undergo rearrangement, and reactions at the double bond.

Allyl Ethers as Protecting Groups

The allyl group is an excellent choice for protecting hydroxyl functionalities in alcohols and phenols during multi-step syntheses. Its key advantages include ease of installation, stability to a wide range of reagents, and, most importantly, the variety of mild and selective methods for its removal (deprotection).

The selective cleavage of an allyl ether in the presence of other functional groups is a critical operation in complex molecule synthesis.

-

Transition Metal-Catalyzed Cleavage: This is the most common and mildest method. Palladium(0) catalysts, such as Pd(PPh₃)₄, are widely used in the presence of a nucleophilic scavenger (e.g., barbituric acid, dimedone, or an amine) to trap the allyl group. This method is highly efficient and tolerates a broad range of functional groups.

-

Isomerization followed by Hydrolysis: The allyl ether can be isomerized to a more labile prop-1-enyl ether using a base (like potassium tert-butoxide) or a transition metal catalyst (e.g., a ruthenium complex). The resulting enol ether is readily hydrolyzed under mild acidic conditions.

-

Oxidative Cleavage: The allyl group can be removed under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or a combination of CrO₃ and tert-butyl hydroperoxide (TBHP) can effect this transformation.

-

Reductive Cleavage: Samarium(II) iodide (SmI₂) in the presence of water and an amine provides a method for reductive cleavage of allyl ethers.

The selection of a deprotection method often depends on the substrate and the presence of other functional groups. The following table summarizes representative data for various methods.

| Method | Catalyst/Reagent | Substrate Type | Yield (%) | Conditions | Reference |

| Pd-Catalyzed | Pd(PPh₃)₄ / Barbituric Acid | Alkyl Allyl Ether | High | Room Temp, Protic Solvent | |

| Pd-Catalyzed | 10% Pd/C | Aryl Allyl Ether | High | Mild, Basic Conditions | |

| Isomerization | KOtBu then H₃O⁺ | Alkyl Allyl Ether | High | Base, then mild acid | |

| Reductive | SmI₂ / H₂O / i-PrNH₂ | Alkyl Allyl Ether | Very Good | 0 °C to Room Temp | |

| Oxidative | CrO₃ / TBHP | Alkyl Allyl Ether | 74-77% | CH₂Cl₂ |

This protocol details a common method for removing an allyl protecting group from a phenol.

-

Materials:

-

Phenyl allyl ether

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (anhydrous)

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve phenyl allyl ether (1.0 mmol) in anhydrous methanol (10 mL).

-

Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 10 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the mixture.

-

Stir at room temperature and monitor the reaction by TLC (typically complete within 1-3 hours).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the deprotected phenol.

-

Caption: Workflow for Pd-catalyzed allyl ether deprotection.

Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally-induced-sigmatropic rearrangement that forms a C-C bond. For an allyl aryl ether, heating to around 200-250 °C results in its conversion to an ortho-allylphenol. The reaction proceeds through a concerted, cyclic six-membered transition state. This intramolecular reaction is a key step in the synthesis of many complex natural products. If both ortho positions on the aromatic ring are substituted, the allyl group migrates to the para position via a subsequent Cope rearrangement.

Caption: Mechanism of the aromatic Claisen rearrangement.

Reactions of the Alkene Moiety

The double bond in allyl ethers can undergo typical electrophilic addition reactions.

-

Oxidation: Besides the oxidative cleavage of the entire allyl group, the double bond can be epoxidized or dihydroxylated.

-

Reduction: The double bond can be hydrogenated to the corresponding propyl ether using standard catalytic hydrogenation methods (e.g., H₂/Pd-C).

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond occurs readily.

-

Polymerization: The vinyl group allows allyl ethers, such as allyl glycidyl ether, to act as monomers or crosslinking agents in polymerization reactions.

Conclusion

Allyl ethers possess a rich and diverse chemistry that makes them highly valuable in modern organic synthesis. Their stability under many standard reaction conditions allows for their effective use as protecting groups, while the unique reactivity of the allyl moiety enables a range of powerful transformations, including deprotection under mild conditions and the synthetically useful Claisen rearrangement. An understanding of the interplay between their stability and reactivity is crucial for their effective application in the synthesis of complex molecules, pharmaceuticals, and advanced materials.

An In-depth Technical Guide to Allyl Methyl Ether (3-methoxyprop-1-ene) for Researchers and Drug Development Professionals

Introduction

Allyl methyl ether, systematically named 3-methoxyprop-1-ene, is a versatile organic compound characterized by the presence of both an ether linkage and a reactive allyl group. This bifunctionality makes it a valuable building block in organic synthesis and polymer chemistry. For researchers and professionals in drug development, the terminal alkene of the allyl group offers a reactive handle for a variety of conjugation and polymerization reactions, enabling its use in the development of novel drug delivery systems, biomaterials, and as a scaffold for more complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, key reactions, and potential applications in the biomedical field.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 3-methoxyprop-1-ene |

| Common Name | This compound |

| CAS Number | 627-40-7[1] |

| Molecular Formula | C₄H₈O[1] |

| Molecular Weight | 72.11 g/mol [1] |

| InChI Key | FASUFOTUSHAIHG-UHFFFAOYSA-N[2] |

| SMILES String | COCC=C[2] |

| Synonyms | 1-Methoxy-2-propene, 3-Methoxy-1-propene, 3-Methoxypropene, 4-Oxapent-1-ene, Ether, allyl methyl, Methyl 2-propenyl ether, Methyl allyl ether |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 42-43 °C at 760 mmHg[2] |

| Density | 0.768 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.3803[2] |

| Flash Point | < -28.9 °C (closed cup)[2] |

| Storage Temperature | 2-8°C[2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from allyl alcohol and a methylating agent.

Materials:

-

Allyl alcohol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium hydroxide)

-

Methyl iodide or dimethyl sulfate (B86663)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of sodium hydride in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of allyl alcohol in the anhydrous solvent to the cooled suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium allyloxide.

-

Ether Formation: Add the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction may be exothermic. If necessary, cool the flask to maintain a controlled reaction temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine all organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Key Reactions and Applications in Drug Development

The reactivity of the allyl group is central to the application of this compound in drug development, primarily in the synthesis of polymer-drug conjugates and hydrogels for controlled release.

Claisen Rearrangement

The Claisen rearrangement is a[3][3]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether upon heating.[4][5][6] While this compound itself does not have the vinyl ether structure required for the classic Claisen rearrangement, understanding this reaction is crucial as allyl ethers are often intermediates in syntheses where this rearrangement is a key step. The reaction is a powerful tool for carbon-carbon bond formation.[4]

General Experimental Protocol for Aromatic Claisen Rearrangement:

Materials:

-

Allyl aryl ether

-

High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)

Procedure:

-

Reaction Setup: Dissolve the allyl aryl ether in the high-boiling point solvent in a flask equipped with a reflux condenser under an inert atmosphere.

-

Heating: Heat the mixture to reflux (typically 180-250 °C) and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether) and wash with an acidic solution (e.g., 1 M HCl) to remove the high-boiling point amine solvent.

-

Purification: The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and concentrated. The product, an ortho-allyl phenol, is purified by column chromatography or distillation.

Thiol-Ene "Click" Reaction for Bioconjugation

The thiol-ene reaction is a photo- or radical-initiated addition of a thiol to an alkene, such as the allyl group of this compound.[7] This reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions.[7] In drug development, the thiol-ene reaction is a powerful tool for conjugating polymers with pendant allyl groups to thiol-containing biomolecules, such as peptides or drugs, to form stable thioether linkages.[8][9] This is highly relevant for creating drug delivery systems.[10]

General Experimental Protocol for Photo-initiated Thiol-Ene Reaction:

Materials:

-

Polymer with pendant allyl ether groups

-

Thiol-containing molecule (drug, peptide, etc.)

-

Photoinitiator (e.g., Irgacure 2959 for aqueous systems)

-

Appropriate solvent (can be "green" solvents or aqueous buffers)[8]

Procedure:

-

Solution Preparation: Dissolve the allyl-functionalized polymer, the thiol-containing molecule, and the photoinitiator in a suitable solvent in a quartz reaction vessel.

-

UV Irradiation: Irradiate the solution with a UV lamp (e.g., at 365 nm) for a specified period. The reaction is typically rapid.

-

Monitoring and Purification: Monitor the reaction by NMR or mass spectrometry to confirm the formation of the conjugate. Purify the resulting polymer-drug conjugate by dialysis, size exclusion chromatography, or precipitation to remove unreacted starting materials and the initiator.

References

- 1. scbt.com [scbt.com]

- 2. 甲基烯丙基醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 8. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Allyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl methyl ether in water and various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining these values, alongside a discussion of the theoretical principles governing the solubility of ethers.

Introduction to this compound

This compound (AME), with the chemical formula C₄H₈O, is a volatile organic compound featuring both an ether linkage and a terminal alkene group.[1] This bifunctional nature makes it a valuable reagent and building block in organic synthesis. Understanding its solubility is critical for its application in reaction media, purification processes, and formulation development.

Solubility Profile of this compound

A thorough review of chemical databases and scientific literature indicates that while qualitative solubility information is available, precise quantitative data (e.g., in g/100 mL or molarity) is not widely reported. The general solubility characteristics are summarized below.

Qualitative Solubility Summary

This compound is generally described as being soluble in organic solvents and insoluble or having limited solubility in water.[1][2] This behavior is consistent with its molecular structure: a relatively short, nonpolar allyl group and a methyl group flanking a polar ether oxygen. While the ether group can participate in hydrogen bonding as an acceptor, the overall nonpolar character of the molecule dominates its solubility properties.

Data Presentation

The following table summarizes the available qualitative solubility data for this compound. The columns for quantitative data are included to highlight the need for experimental determination.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Insoluble / Limited[1][2][3] | Data not available |

| Ethanol (B145695) | Soluble[1] | Data not available |

| Diethyl Ether | Soluble[1] | Data not available |

| Acetone (B3395972) | Miscible (predicted) | Data not available |

| Toluene | Miscible (predicted) | Data not available |

| Hexane (B92381) | Miscible (predicted) | Data not available |

| Dimethyl Sulfoxide (DMSO) | Miscible (predicted) | Data not available |

Note: Miscibility predictions are based on the "like dissolves like" principle, where the nonpolar nature of this compound suggests good solubility in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions include:

-

Van der Waals forces: As a nonpolar molecule, this compound primarily interacts through London dispersion forces.

-

Dipole-dipole interactions: The ether linkage introduces a dipole moment, allowing for dipole-dipole interactions.

-

Hydrogen bonding: The oxygen atom can act as a hydrogen bond acceptor with protic solvents like water and alcohols.

In water, the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new bonds with this compound, leading to low solubility. In contrast, in nonpolar organic solvents like hexane and toluene, the van der Waals interactions are more compatible, leading to higher solubility. In polar aprotic solvents like acetone and DMSO, dipole-dipole interactions contribute to miscibility. For polar protic solvents like ethanol, a combination of dipole-dipole interactions and hydrogen bonding (with ethanol as the donor) facilitates solubility.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, experimental determination of the solubility of this compound is necessary for applications requiring precise concentrations. The following are standard methodologies suitable for a volatile compound like this compound.

4.1. Shake-Flask Method (for Aqueous and Low-Volatile Organic Solvents)

This is a classical and reliable method for determining the equilibrium solubility of a substance in a solvent.

Methodology:

-

Preparation: A known excess of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand for a sufficient time for the undissolved this compound to separate from the saturated solution. For aqueous solutions, this will typically involve the formation of a separate organic layer.

-

Sampling: A sample of the saturated solvent phase is carefully withdrawn, ensuring no undissolved solute is included. This may require centrifugation or filtration.

-

Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.

-

Calculation: The solubility is calculated from the measured concentration and expressed in the desired units (e.g., g/100 mL, mol/L).

4.2. Gas Chromatography Headspace Analysis (for Volatile Solvents)

For highly volatile solvents where the shake-flask method might be prone to errors from evaporation, headspace gas chromatography can be an effective alternative.

Methodology:

-

Calibration: A series of standards with known concentrations of this compound in the solvent of interest are prepared in sealed headspace vials.

-

Equilibration: The standards and a vial containing a saturated solution (prepared as in the shake-flask method) are placed in a headspace autosampler and allowed to equilibrate at a constant temperature.

-

Analysis: The headspace gas from each vial is automatically injected into a gas chromatograph, and the peak area corresponding to this compound is measured.

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration for the standards. The concentration of the saturated solution is then determined from its peak area using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by gas chromatography analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Allyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of allyl methyl ether, specifically its boiling point and density. The document details standardized experimental protocols for the determination of these properties, ensuring accuracy and reproducibility in a laboratory setting.

Quantitative Physicochemical Data

The boiling point and density of this compound are critical parameters for its handling, application, and purification. A summary of these properties is presented below.

| Property | Value | Conditions | Reference |

| Boiling Point | 42-43 °C | at 760 mmHg | [1][2][3] |

| 46 °C | at 760 mmHg | [4] | |

| Density | 0.768 g/mL | at 25 °C | [1][3][5] |

| 0.751 g/cm³ | Not specified | [4] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following sections provide detailed methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] The following micro-boiling point method is suitable for small sample volumes.[7]

Apparatus:

-

Thiele tube or similar heating block (e.g., MelTemp apparatus)[7][8]

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)[7]

-

Liquid sample (this compound)

Procedure:

-

Introduce approximately 0.5 mL of this compound into the small test tube.[7]

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube or heating block, which should contain a high-boiling point liquid (e.g., mineral oil).[9]

-

Gently heat the apparatus.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.[7]

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] Record this temperature.

Caption: Experimental workflow for boiling point determination.

Density is the mass of a substance per unit volume.[10] A common and straightforward method for determining the density of a liquid is by using a balance and a graduated cylinder or a pycnometer (density bottle).[10]